molecular formula C15H16N2O B5794394 2,4-dimethyl-N-(pyridin-2-ylmethyl)benzamide

2,4-dimethyl-N-(pyridin-2-ylmethyl)benzamide

Cat. No.: B5794394
M. Wt: 240.30 g/mol
InChI Key: CKUFKEYZLYCCCZ-UHFFFAOYSA-N
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Description

2,4-Dimethyl-N-(pyridin-2-ylmethyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with two methyl groups at the 2 and 4 positions and a pyridin-2-ylmethyl group attached to the nitrogen atom of the amide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethyl-N-(pyridin-2-ylmethyl)benzamide can be achieved through several methods. One common approach involves the reaction of 2,4-dimethylbenzoic acid with pyridin-2-ylmethylamine in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction typically takes place in an organic solvent like dichloromethane at room temperature, resulting in the formation of the desired benzamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, solvent, and reagent concentrations can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-N-(pyridin-2-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the amide group to an amine.

    Substitution: The methyl groups on the benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce nitro or halogen groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation

Major Products Formed

    Oxidation: Hydroxylated or carbonylated derivatives

    Reduction: Amino derivatives

    Substitution: Nitro or halogenated derivatives

Scientific Research Applications

2,4-Dimethyl-N-(pyridin-2-ylmethyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-dimethyl-N-(pyridin-2-ylmethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    N-(Pyridin-2-yl)benzamide: Lacks the methyl groups on the benzene ring, which may affect its biological activity and chemical reactivity.

    2,4-Dimethylbenzamide: Lacks the pyridin-2-ylmethyl group, which may influence its ability to interact with biological targets.

    N-(Pyridin-2-ylmethyl)benzamide: Similar structure but without the methyl groups on the benzene ring, potentially altering its properties.

Uniqueness

2,4-Dimethyl-N-(pyridin-2-ylmethyl)benzamide is unique due to the presence of both the 2,4-dimethyl substitution on the benzene ring and the pyridin-2-ylmethyl group. This combination of structural features can enhance its chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

2,4-dimethyl-N-(pyridin-2-ylmethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-11-6-7-14(12(2)9-11)15(18)17-10-13-5-3-4-8-16-13/h3-9H,10H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKUFKEYZLYCCCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NCC2=CC=CC=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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